molecular formula C11H12O B1589815 5-Ethyl-2,3-dihydro-1H-inden-1-one CAS No. 4600-82-2

5-Ethyl-2,3-dihydro-1H-inden-1-one

Cat. No. B1589815
CAS RN: 4600-82-2
M. Wt: 160.21 g/mol
InChI Key: XORGYZYRXXTLOB-UHFFFAOYSA-N
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Description

5-Ethyl-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indan-1-ones. It has been widely used in scientific research due to its unique chemical structure and properties.

Scientific Research Applications

Antimicrobial Properties

5-Ethyl-2,3-dihydro-1H-inden-1-one, as part of the indole derivative family, has been investigated for its antimicrobial properties. Research suggests that indole derivatives possess a range of biological activities, including antimicrobial effects against various pathogens . This compound could be valuable in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Biological Activity Spectrum

Indole derivatives are known for their broad biological activity spectrum, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antitubercular activities . 5-Ethyl-2,3-dihydro-1H-inden-1-one could potentially contribute to treatments in these areas due to its structural similarity.

Synthesis Methods

The synthesis of 5-Ethyl-2,3-dihydro-1H-inden-1-one derivatives can be achieved through various methods such as grinding, stirring, and ultrasound irradiation . These methods can be optimized for large-scale production in pharmaceutical applications.

Computational Studies

Computational investigations are crucial for understanding the molecular dynamics and interactions of chemical compounds. 5-Ethyl-2,3-dihydro-1H-inden-1-one has been subject to computational studies to predict its behavior in biological systems and potential efficacy as a therapeutic agent .

Chemical Database Inclusion

This compound is listed in chemical databases such as the NIST Chemistry WebBook, which provides its molecular weight and structure . Such inclusion is essential for researchers looking for information on specific compounds for their scientific studies.

Antifungal Studies

Similar to its antibacterial properties, 5-Ethyl-2,3-dihydro-1H-inden-1-one has also been studied for its antifungal capabilities. The development of new antifungal agents is crucial due to the rising incidence of fungal infections and resistance to existing treatments .

properties

IUPAC Name

5-ethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-8-3-5-10-9(7-8)4-6-11(10)12/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORGYZYRXXTLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453355
Record name 5-ETHYL-2,3-DIHYDRO-1H-INDEN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4600-82-2
Record name 5-ETHYL-2,3-DIHYDRO-1H-INDEN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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